![molecular formula C9H7F3N2O B6171970 1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol CAS No. 1780567-92-1](/img/new.no-structure.jpg)
1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol
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Overview
Description
1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to an indazole ring The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is carried out in a mixture of methanol and water under reflux conditions for about three hours. The resulting product is then subjected to distillation to obtain the desired compound .
Industrial Production Methods
In industrial settings, the preparation of this compound can be scaled up by optimizing the reaction conditions and using continuous flow techniques. This approach allows for better control over the reaction parameters and improves the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyltrimethylsilane in the presence of a fluoride source.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the compound .
Scientific Research Applications
1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes and receptors. This interaction can modulate various biological processes, such as cell signaling, gene expression, and protein function .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of an indazole ring.
1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole: Contains a thieno[2,3-c]pyrazole ring instead of an indazole ring.
Uniqueness
1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol is unique due to its specific indazole ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
1780567-92-1 |
---|---|
Molecular Formula |
C9H7F3N2O |
Molecular Weight |
216.2 |
Purity |
95 |
Origin of Product |
United States |
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